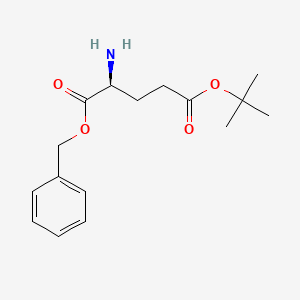

1-Benzyl 5-tert-butyl L-glutamate

Vue d'ensemble

Description

1-Benzyl 5-tert-butyl L-glutamate is a derivative of L-glutamic acid, an important amino acid in biochemistry. This compound features a benzyl group attached to the nitrogen atom and a tert-butyl group attached to the gamma carbon of the glutamate backbone. The unique structure of this compound makes it a valuable compound in various fields of scientific research, including organic synthesis, medicinal chemistry, and biochemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl 5-tert-butyl L-glutamate can be synthesized through a multi-step process starting from L-glutamic acid. The synthesis typically involves the protection of the amino and carboxyl groups, followed by the introduction of the benzyl and tert-butyl groups. One common method includes:

- Protection of the amino group using a suitable protecting group such as Fmoc (9-fluorenylmethyloxycarbonyl).

- Esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst.

- Introduction of the benzyl group through a nucleophilic substitution reaction using benzyl bromide.

- Deprotection of the amino group to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Analyse Des Réactions Chimiques

Amide Bond Formation

The compound participates in peptide coupling reactions using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) . These reagents facilitate γ-selective amidation while leaving the α-benzyl ester intact .

Example Reaction:

text1-Benzyl 5-tert-butyl L-glutamate + Amine → γ-Amide product

Conditions:

-

Solvent: Dichloromethane or DMF

-

Temperature: 0–25°C

-

Yield: 70–85% (depends on steric hindrance)

Ester Hydrolysis

Selective deprotection of the benzyl or tert-butyl group is achieved under controlled conditions:

| Ester Group | Reagent/Conditions | Selectivity | Yield | Source |

|---|---|---|---|---|

| Benzyl | H₂/Pd-C in ethanol | α-position | >90% | |

| tert-Butyl | Trifluoroacetic acid (TFA) in DCM | γ-position | 85–95% |

Key Finding: Enzymatic hydrolysis using pig liver esterase (PLE-4) selectively removes the γ-benzyl group at pH 5.0, producing α-benzyl L-glutamate with 64% yield .

Transesterification

The tert-butyl ester undergoes transesterification with tert-butyl acetate under acidic catalysis:

Reaction Pathway:

textL-Glutamic acid + tert-butyl acetate → this compound

Optimized Conditions:

-

Catalyst: Perchloric acid (0.5–1.2 equiv)

-

Molar ratio (Glu : tert-butyl acetate : HClO₄): 1 : 5–20 : 1.2–2

Enzymatic Transformations

Biocatalytic routes enable stereoselective modifications:

Route 1B: Protease-Catalyzed α-Esterification

-

Enzyme: Subtilisin Carlsberg (Alcalase)

-

Substrate: N-Boc-L-glutamic acid in benzyl alcohol

Route 4: Lactam Hydrolysis

-

Enzyme: Oxoprolinase from Alcaligenes aquatilis

-

Substrate: α-Benzyl L-pyroglutamate

Copper Chelation

The γ-tert-butyl ester forms stable copper chelates for intermediate purification:

Synthesis of Cu[Glu(OtBu)]ₓ:

-

Reactants: Glu(OtBu)₂ + CuSO₄·5H₂O

-

Conditions: 50°C, 12 hours in water

Application: Chelates simplify Fmoc-protection steps in solid-phase peptide synthesis .

Applications De Recherche Scientifique

Peptide Synthesis

1-Benzyl 5-tert-butyl L-glutamate is primarily utilized as a protected amino acid in peptide synthesis. The protection of the amino and carboxylic acid functionalities allows for selective reactions, facilitating the construction of complex peptides. The tert-butyl group is particularly advantageous due to its stability under various reaction conditions, which can be selectively removed when needed .

Biocatalytic Processes

Recent studies have highlighted the potential of using enzymes for the synthesis of 1-benzyl L-glutamate derivatives via biocatalytic routes. For example, several enzymatic methods have been explored to achieve high yields in the esterification and hydrolysis reactions involving this compound:

- α-Selective Benzyl Esterification : Enzymes such as Alcalase have shown promising results in converting N-Boc L-glutamic acid to α-benzyl L-glutamate with yields up to 81% .

- γ-Selective Hydrolysis : Lipases and esterases have been employed for selective hydrolysis of dibenzyl L-glutamate, showcasing the versatility of 1-benzyl L-glutamate derivatives in enzymatic transformations .

Drug Development

The structural features of this compound make it a candidate for drug development, especially in designing peptide-based therapeutics. Its ability to serve as a building block for various bioactive peptides positions it as a valuable compound in medicinal chemistry .

Table: Summary of Enzymatic Reactions Involving this compound

Mécanisme D'action

The mechanism of action of 1-Benzyl 5-tert-butyl L-glutamate involves its interaction with specific molecular targets. The benzyl and tert-butyl groups enhance its binding affinity to certain proteins and enzymes. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

5-Benzyl L-glutamate: Similar structure but lacks the tert-butyl group, which affects its reactivity and binding properties.

1-(tert-Butyl) 5-methyl L-glutamate: Contains a methyl group instead of a benzyl group, leading to different chemical and biological properties

Uniqueness: 1-Benzyl 5-tert-butyl L-glutamate is unique due to the presence of both benzyl and tert-butyl groups, which confer distinct chemical reactivity and biological activity. These groups enhance its stability, solubility, and binding affinity, making it a valuable compound in various research applications .

Activité Biologique

1-Benzyl 5-tert-butyl L-glutamate (C16H23NO4) is a synthetic derivative of L-glutamic acid, notable for its unique structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry, biochemistry, and pharmacology, due to its possible applications as a building block in peptide synthesis and its influence on neurotransmitter functions.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group at the nitrogen position and a tert-butyl group at the 5-position of the glutamate backbone. This structural configuration enhances its stability and solubility in organic solvents, making it suitable for various applications in chemical synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C16H23NO4 |

| Molecular Weight | 293.36 g/mol |

| Solubility | Soluble in organic solvents |

| Chemical Classification | Amino acid derivative |

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Neurotransmitter Modulation

As a derivative of L-glutamic acid, this compound may influence glutamate signaling pathways in the central nervous system. Glutamate is a crucial neurotransmitter involved in synaptic transmission and plasticity. Research indicates that compounds similar to this compound can potentially modulate neurotransmitter release, thus affecting cognitive functions such as learning and memory .

Potential Ergogenic Effects

Studies suggest that amino acid derivatives, including glutamate analogs, may enhance physical performance by influencing anabolic hormone secretion. This could lead to improved muscle recovery and endurance during exercise. The specific effects of this compound on athletic performance remain to be thoroughly investigated.

Antimicrobial and Anticancer Properties

Emerging research indicates that derivatives of amino acids like this compound may exhibit antimicrobial and anticancer activities. These properties are likely due to their ability to interact with specific molecular targets within biological systems, potentially disrupting cellular processes essential for microbial growth or tumor proliferation .

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

- Study on Neurotransmitter Dynamics : A study highlighted the role of glutamic acid derivatives in modulating neurotransmitter dynamics. It was found that these compounds could enhance synaptic plasticity, suggesting potential therapeutic applications for cognitive disorders .

- Performance Enhancement Research : Research focusing on ergogenic effects demonstrated that certain amino acid derivatives could promote increased secretion of anabolic hormones during physical exertion. This suggests that compounds like this compound might aid in muscle recovery and performance enhancement.

- Antimicrobial Activity Investigation : Another study investigated the antimicrobial properties of various amino acid derivatives. It was found that some derivatives exhibited significant activity against common pathogens, indicating potential applications in developing new antimicrobial agents.

Propriétés

IUPAC Name |

1-O-benzyl 5-O-tert-butyl (2S)-2-aminopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-14(18)10-9-13(17)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMSPPYFNNQHCP-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628649 | |

| Record name | 1-Benzyl 5-tert-butyl L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62188-74-3 | |

| Record name | 1-Benzyl 5-tert-butyl L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.